2-(Pyridin-3-yl)nicotinaldehyde
Description
Properties
IUPAC Name |
2-pyridin-3-ylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-8-10-4-2-6-13-11(10)9-3-1-5-12-7-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGSRCKTNVNWMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Derivatization Chemistry of 2 Pyridin 3 Yl Nicotinaldehyde
Aldehyde Group Reactivity: Condensation and Addition Reactions
The aldehyde functional group is a key site for various chemical reactions, primarily involving nucleophilic additions and condensations.
The carbonyl carbon of the aldehyde is electrophilic and readily reacts with primary amines and their derivatives to form new carbon-nitrogen double bonds.
Imines (Schiff Bases): The reaction of 2-(Pyridin-3-yl)nicotinaldehyde with primary amines leads to the formation of imines. masterorganicchemistry.comyoutube.com This condensation reaction is typically reversible and can be driven to completion by removing the water formed during the reaction. nih.gov The formation of imines is a fundamental transformation in organic synthesis, providing a pathway to a wide variety of nitrogen-containing compounds. masterorganicchemistry.comyoutube.comorganic-chemistry.orgresearchgate.net
Oximes: Treatment of the aldehyde with hydroxylamine (B1172632) (NH₂OH) results in the formation of the corresponding oxime. mdpi.comnih.gov The reaction proceeds through a similar mechanism to imine formation. Oximes are versatile intermediates in organic synthesis and can be used to prepare other functional groups. orgsyn.orgnih.gov For instance, the synthesis of pyridine-2-chloroxime has been achieved from pyridine-2-amidoxime. mdpi.com
Hydrazones: The aldehyde reacts with hydrazine (B178648) (N₂H₄) or its substituted derivatives to yield hydrazones. wikipedia.orgorganic-chemistry.orgmdpi.comresearchgate.netresearchgate.net These compounds are characterized by the R₁R₂C=NNH₂ functional group. wikipedia.org Hydrazones are stable compounds and serve as important intermediates in various synthetic transformations. wikipedia.orgorganic-chemistry.org For example, they are key intermediates in the Wolff-Kishner reduction. wikipedia.org
The following table summarizes the condensation reactions of the aldehyde group:
| Reactant | Product | Key Features |
| Primary Amine (R-NH₂) | Imine (Schiff Base) | Formation of a C=N bond. masterorganicchemistry.comyoutube.com |
| Hydroxylamine (NH₂OH) | Oxime | Versatile synthetic intermediate. mdpi.comorgsyn.orgnih.gov |
| Hydrazine (N₂H₄) | Hydrazone | Stable compounds, used in further synthesis. wikipedia.orgorganic-chemistry.org |
The reactivity of the carbonyl group can be enhanced through activation. This typically involves the use of a Lewis acid to increase the electrophilicity of the carbonyl carbon. libretexts.org
Activation: Protonation of the carbonyl oxygen by an acid makes the carbonyl carbon more susceptible to nucleophilic attack. libretexts.org This activation step is crucial for reactions involving weaker nucleophiles.
Alkylation and Acylation: Once activated, the carbonyl group can undergo reactions with various nucleophiles. While direct alkylation or acylation at the carbonyl carbon of an aldehyde is not a standard procedure, the aldehyde can be converted to intermediates that are more amenable to such reactions. For example, the formation of an enamine from a related ketone allows for subsequent alkylation. Acylation of pyridine (B92270) rings can be achieved through various methods, including Friedel-Crafts type reactions under specific conditions or through the use of organometallic reagents. youtube.comnih.gov
Pyridine Ring Functionalization and Heterocyclic Annulation Reactions
The bipyridine scaffold of this compound allows for a variety of reactions on the pyridine rings themselves, leading to more complex heterocyclic systems.
The pyridine ring is generally considered electron-deficient, which influences its reactivity towards electrophilic and nucleophilic reagents.
Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the nitrogen atom, electrophilic substitution on the pyridine ring is generally difficult and requires harsh conditions. When it does occur, substitution is favored at the 3- and 5-positions.
Nucleophilic Aromatic Substitution: Pyridine rings are more susceptible to nucleophilic attack, especially when a good leaving group is present at the 2-, 4-, or 6-positions. quimicaorganica.orgyoutube.comnih.gov The reaction proceeds through an addition-elimination mechanism. quimicaorganica.org For instance, 2-chloropyridines readily undergo nucleophilic substitution. youtube.com The presence of electron-withdrawing groups on the ring can further activate it towards nucleophilic attack. youtube.com Studies have shown that pyridinium (B92312) ions are good substrates for SNAr reactions. nih.gov
The combination of the aldehyde and the bipyridine framework provides a versatile platform for the synthesis of fused heterocyclic systems through cyclocondensation reactions. youtube.comnih.gov
Azetidinones: The imine derived from this compound can potentially undergo a [2+2] cycloaddition reaction with a ketene (B1206846) to form a β-lactam (azetidinone) ring. mdpi.com The Staudinger synthesis is a well-known method for this transformation. mdpi.com
Thienopyridines: Thienopyridine derivatives can be synthesized through various strategies involving the construction of a thiophene (B33073) ring fused to a pyridine ring. nih.govnih.gov One approach involves the reaction of a pyridine derivative with reagents that can provide the necessary carbon and sulfur atoms for the thiophene ring formation. nih.gov
Pyrazolo[1,5-a]pyridines and Pyrazolo[1,5-a]pyrimidines: The aldehyde can be a precursor for the synthesis of pyrazolo[1,5-a]pyridines. rsc.org For example, a copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine-based glycohybrids has been reported, starting from β-keto esters which can be derived from related acetophenones. nih.gov
Catalyst Design and Mechanistic Studies in Derivatization Processes
The development of efficient synthetic methods for the derivatization of this compound often involves the use of catalysts and a thorough understanding of the reaction mechanisms.
Catalyst Design: A variety of catalysts are employed to facilitate the transformations of this bipyridine aldehyde.
Acid/Base Catalysis: Simple acid or base catalysis is often used in condensation reactions to form imines, oximes, and hydrazones. masterorganicchemistry.com
Transition Metal Catalysis: Transition metals like copper, rhodium, and palladium play a significant role in cross-coupling and cyclization reactions. For example, copper catalysts have been used in the synthesis of pyrazolo[1,5-a]pyrimidines. nih.gov Rhodium catalysts have been employed in the synthesis of pyridines from oximes and alkynes. nih.gov
Organocatalysis: Small organic molecules can also act as catalysts. For instance, pyrrolidine (B122466) can catalyze imine formation. organic-chemistry.org
Mechanistic Studies: Understanding the reaction mechanisms is crucial for optimizing reaction conditions and designing new synthetic routes.
Imine Formation: The mechanism of imine formation involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. youtube.com
Nucleophilic Aromatic Substitution: The mechanism for nucleophilic aromatic substitution on the pyridine ring involves the formation of a Meisenheimer complex as an intermediate. quimicaorganica.org
Cyclocondensation Reactions: The mechanisms of cyclocondensation reactions are often complex and can involve multiple steps, including condensation, cyclization, and aromatization. For example, the synthesis of imidazo[1,2-a]pyridines can proceed via the formation of a propargyl amine intermediate. nih.gov
Spectroscopic and Advanced Structural Elucidation of 2 Pyridin 3 Yl Nicotinaldehyde Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regioisomeric Assignments
The ¹H NMR spectrum of a 2-(pyridin-3-yl)nicotinaldehyde derivative is expected to exhibit a complex pattern of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The protons on the two pyridine (B92270) rings will show characteristic chemical shifts and coupling constants (J-values) that allow for their unambiguous assignment. For instance, protons ortho to the nitrogen atom in a pyridine ring are typically deshielded and appear at a lower field (higher ppm). The aldehydic proton is highly deshielded and would appear as a singlet at approximately 10.0 ppm. chemicalbook.com
In a related compound, 2-benzoylpyridine (B47108) nicotinoyl hydrazone, the hydrazone proton (N-H) appears as a singlet at δ 11.89 ppm, while the aromatic protons are observed in the range of δ 7.49–9.13 ppm. nih.gov Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish proton-proton and proton-carbon correlations, respectively, which is invaluable for assigning the signals of the interconnected pyridine rings. nih.gov
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is characteristically found at a very low field, around 190 ppm. The carbon atoms of the pyridine rings will resonate in the aromatic region, typically between 120 and 155 ppm. The specific chemical shifts are influenced by the position of the nitrogen atom and any substituents present.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aldehyde CHO | ~10.1 | s |
| Pyridine H (ortho to N) | ~8.8 - 9.1 | d or dd |
| Pyridine H (other) | ~7.4 - 8.2 | m |
Note: These are predicted values based on the analysis of 2-pyridinecarboxaldehyde (B72084) chemicalbook.com and 3-pyridinecarboxaldehyde. researchgate.net Actual values may vary.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Aldehyde C=O | ~192 |
| Pyridine C (adjacent to N) | ~150 - 155 |
| Pyridine C (other) | ~120 - 140 |
Note: These are predicted values based on the analysis of related pyridine derivatives.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. In the case of this compound derivatives, the IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group, typically appearing in the region of 1690-1715 cm⁻¹. The exact frequency can provide clues about conjugation with the aromatic system. nih.gov
The aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine rings will give rise to a series of sharp bands between 1400 and 1600 cm⁻¹. In the related 2-benzoylpyridine nicotinoyl hydrazone, a strong band at 1667 cm⁻¹ is attributed to the C=O stretch, and the C=N stretching vibration of the hydrazone appears at 1591 cm⁻¹. nih.gov
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Pyridine itself exhibits absorption maxima around 251 nm. For this compound, the presence of the extended conjugated system of the two pyridine rings and the carbonyl group is expected to result in absorption bands at longer wavelengths (a bathochromic or red shift). These absorptions are typically due to π → π* and n → π* transitions. The solvent can influence the position of these maxima. For instance, 2-pyridinecarboxaldehyde shows absorption maxima at approximately 235 nm and 275 nm.
Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Aldehyde C=O Stretch | 1690 - 1715 |
| Aromatic C=C and C=N Stretch | 1400 - 1600 |
Note: Based on general values for aldehydes and pyridine compounds. nih.gov
Table 4: Expected UV-Vis Absorption Maxima (λ_max) for this compound
| Transition | Expected Wavelength Range (nm) |
|---|---|
| π → π* | 250 - 300 |
| n → π* | >300 |
Note: These are estimated ranges. Actual values depend on the specific derivative and solvent.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight.
The fragmentation pattern can be predicted based on the structure. Common fragmentation pathways for aldehydes include the loss of the formyl radical (CHO) or a hydrogen atom from the aldehyde group. The bipyridyl core would also lead to characteristic fragments. Cleavage of the C-C bond between the two pyridine rings or fragmentation of the pyridine rings themselves would produce a series of ions that can help to confirm the structure. For example, in the mass spectrum of 2-pyridinecarboxaldehyde, a prominent peak corresponding to the molecular ion is observed, along with fragments resulting from the loss of the aldehyde group.
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
Table 5: Crystallographic Data for 2-Benzoylpyridine Nicotinoyl Hydrazone
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.863(3) |
| b (Å) | 9.475(3) |
| c (Å) | 10.124(4) |
| α (°) | 86.19(3) |
| β (°) | 71.39(3) |
| γ (°) | 70.36(3) |
| Volume (ų) | 761.7(5) |
| Z | 2 |
Data obtained from the study by S.S. Sunkar and S.D. Samant (2007). nih.gov
Computational Chemistry and Theoretical Investigations of 2 Pyridin 3 Yl Nicotinaldehyde
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic properties and reactivity of molecules like 2-(pyridin-3-yl)nicotinaldehyde. These theoretical studies provide deep insights into the molecule's behavior at a quantum mechanical level.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)
Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity and lower stability.
For systems related to this compound, DFT calculations have been employed to determine these energy values. For instance, in a study of a Schiff base ligand derived from a similar bipyridine aldehyde, the HOMO-LUMO energy gap was calculated to be approximately 4.5 eV, which suggests significant kinetic stability. In another theoretical study on a related bipyridyl compound, the calculated HOMO-LUMO gap was found to be 4.77 eV. The distribution of these orbitals is also key; typically, the HOMO is localized on the more electron-rich portions of the molecule, while the LUMO resides on the electron-deficient centers.
| Parameter | Calculated Value (eV) | Reference |
| HOMO Energy | -6.65 | |
| LUMO Energy | -1.88 | |
| HOMO-LUMO Gap (ΔE) | 4.77 | |
| HOMO-LUMO Gap (ΔE) | ~4.5 |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) maps are valuable visual tools for understanding the charge distribution within a molecule and predicting its reactive sites. These maps illustrate the electrostatic potential on the molecule's surface, with different colors representing varying charge densities.
For this compound, the MEP map reveals distinct regions of positive and negative potential. The areas of negative potential (typically colored red) are concentrated around the electronegative nitrogen atoms of the pyridine (B92270) rings and the oxygen atom of the aldehyde group. These regions are susceptible to electrophilic attack. Conversely, areas of positive potential (colored blue) are generally located around the hydrogen atoms, indicating sites prone to nucleophilic attack. The intermediate potential regions are shown in green. This detailed charge landscape is crucial for predicting intermolecular interactions and reaction mechanisms.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis provides a quantitative picture of the electron delocalization and orbital interactions within a molecule, which are key to its stability. This method examines the interactions between filled (donor) and empty (acceptor) orbitals and calculates the associated stabilization energy (E(2)).
Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While specific molecular dynamics simulations for this compound are not extensively detailed in the provided search results, this area of computational chemistry is vital for understanding the molecule's dynamic behavior. Such simulations would allow for the exploration of its conformational landscape, identifying low-energy conformers and the rotational barriers between them, particularly concerning the dihedral angle between the two pyridine rings. Furthermore, these simulations are essential for studying how the molecule interacts with its environment, including solvent molecules or potential biological targets, by modeling the non-covalent forces that govern these intermolecular interactions.
Prediction of Global Chemical Reactivity Descriptors
Global chemical reactivity descriptors, derived from the energies of the frontier molecular orbitals, offer a quantitative assessment of a molecule's reactivity. These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and global softness (S).
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Global Softness (S) = 1 / (2η)
Using the HOMO and LUMO energies from theoretical calculations on a related bipyridyl compound, these descriptors can be calculated to predict its chemical behavior. A high chemical hardness value, for example, corresponds to a large HOMO-LUMO gap and indicates high stability and low reactivity.
| Reactivity Descriptor | Calculated Value (eV) | Reference |
| Ionization Potential (I) | 6.65 | |
| Electron Affinity (A) | 1.88 | |
| Electronegativity (χ) | 4.265 | |
| Chemical Hardness (η) | 2.385 | |
| Global Softness (S) | 0.209 |
Studies on Nonlinear Optical (NLO) Properties of Derived Systems
Molecules with extended π-conjugated systems and significant charge transfer characteristics, like derivatives of this compound, are of interest for their potential nonlinear optical (NLO) properties. NLO materials can alter the properties of light and have applications in technologies like optical data storage and telecommunications.
Theoretical calculations, particularly using DFT, are employed to predict the NLO response of a molecule, which is primarily determined by its polarizability (α) and first hyperpolarizability (β). For a related bipyridyl compound, the calculated average polarizability (α) was found to be 18.29 x 10-24 esu, and the first hyperpolarizability (β) was calculated to be 2.29 x 10-30 esu. The magnitude of the β value is a key indicator of NLO activity. These computational studies suggest that modifications to the molecular structure, such as the introduction of strong electron-donating and electron-accepting groups, could further enhance the NLO properties of systems based on the this compound framework.
Structure Activity Relationship Sar Studies and Pharmacophore Design from a Chemical Perspective
Systematic Modification of the 2-(Pyridin-3-yl)nicotinaldehyde Scaffold for SAR Elucidation
The systematic modification of a lead compound like this compound is crucial for developing a comprehensive Structure-Activity Relationship (SAR). This process involves synthesizing and evaluating a series of analogs where specific parts of the molecule are altered to probe their importance for target binding. Even minor structural changes can significantly alter a compound's pharmacological profile. researchgate.net For scaffolds related to this compound, such as other pyridine (B92270) and bipyridine derivatives, SAR studies have been instrumental. For instance, in work on N-(Pyridin-3-yl)-2-amino-isonicotinamides, extensive structural variations around both the pyridine rings and the amide group were explored to improve potency. researchgate.net Similarly, studies on pyridine, piperidine, and pyrrolidine (B122466) analogs have shown that modifications at different positions on the rings are critical for binding specificity. nih.gov New synthetic strategies have been developed to replace parts of related molecules, like the quinoline (B57606) in bedaquiline, with other heterocycles such as pyridine, to expand the SAR and determine if potency can be maintained. nih.gov
The interaction between a ligand and its target protein is governed by a complex interplay of electronic and steric factors. The nature and position of substituents on the this compound scaffold dictate its molecular recognition properties.
Electronic Effects: The electronic properties of substituents, described by their inductive (I) and mesomeric (M) effects, are critical. nih.gov Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density distribution across the bipyridine framework, influencing non-covalent interactions like hydrogen bonds and π-stacking.
Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OMe) and amino (-NMe₂) increase the electron density on the pyridine rings. A study on 2,6-di(pyrazine-2-yl)pyridine (dppy) ligands demonstrated that the presence of a strong electron-donating -NMe₂ group resulted in the highest binding affinity for Bovine Serum Albumin (BSA). nih.gov This suggests that increasing the nucleophilicity of the scaffold can enhance binding to certain protein sites. nih.gov
Electron-Withdrawing Groups (EWGs): Substituents like chloro (-Cl) and nitro (-NO₂) decrease the electron density. In studies of ruthenium bipyridine complexes, EWGs were found to alter the energy of the molecule's frontier orbitals (HOMO and LUMO), which is a key factor in ligand-protein interactions. rsc.org
Steric Effects: The size and shape of substituents (steric bulk) influence how a ligand fits into a protein's binding pocket.
In a series of nickel catalysts with substituted 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) ligands, bulkier substituents in the 6 and 6'-positions were found to hinder or prevent coordination to the nickel center. nih.gov This highlights how steric hindrance can be a dominant factor in molecular binding.
Hydrogen Bonding: The pyridine nitrogen atoms in the scaffold can act as hydrogen bond acceptors. A well-established pharmacophore for nicotinic agonists includes a cationic center and a hydrogen bond acceptor. pnas.orgresearchgate.net The pyridine nitrogen of nicotine, for example, forms a crucial hydrogen bond with a backbone NH group in the nicotinic acetylcholine (B1216132) receptor (nAChR). pnas.orgresearchgate.net The ability of substituents to influence the basicity of these nitrogens or to participate in additional hydrogen bonds can significantly impact binding affinity.
The following table summarizes the observed effects of different substituents on the binding of pyridine and bipyridine analogs, based on findings from related studies.
| Substituent | Electronic Effect | Position | Observed Impact on Binding/Molecular Properties | Reference |
| -NMe₂ | Strong Electron-Donating | 4-position | Maximum binding affinity to BSA | nih.gov |
| -OMe | Electron-Donating | 4-position | High binding affinity to BSA | nih.gov |
| -Me | Weak Electron-Donating | 4-position | Moderate binding affinity to BSA | nih.gov |
| -Cl | Electron-Withdrawing | 4-position | Lower binding affinity compared to EDGs | nih.gov |
| Me, iPr, Ph | Steric Bulk | 6,6'-positions | Hindered coordination to Ni(0) center | nih.gov |
Computational chemistry provides powerful tools to investigate SAR and predict the binding modes of ligands like this compound, accelerating the drug design process. longdom.org
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein. longdom.org For pyridine and piperazine (B1678402) derivatives targeting the α7 nicotinic acetylcholine receptor, docking studies were used to generate a 3D-QSAR model. nih.gov The dock scores obtained from the analysis were then correlated with experimental activity data to validate the computational model. nih.gov In another study, novel pyridine derivatives were evaluated as potential cholinesterase inhibitors using molecular docking to simulate their interaction with the enzyme's active site. hilarispublisher.com The results showed that the compounds could fit within the hydrophobic pocket of the enzyme, and the calculated binding energies suggested which analogs would be most potent. hilarispublisher.com
Ligand-Based Design: When the 3D structure of a target protein is unknown, ligand-based methods can be employed. mdpi.com These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities.
Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. mdpi.com A pharmacophore model was successfully developed for resensitizers of the nicotinic acetylcholine receptor using a set of known active and inactive bispyridinium compounds. nih.gov This model was then used to screen a virtual database to identify new, potentially active compounds. nih.gov Pharmacophore mapping for ligands targeting the α4β2 and α7 nAChRs revealed important features, including the presence of hydrophobic regions and hydrogen bond donor/acceptor atoms. nih.gov
The table below presents findings from computational studies on related pyridine-based compounds.
| Compound Class | Computational Method | Target | Key Findings | Reference |
| 2-((pyridin-3-yloxy)methyl)piperazines | 3D-QSAR (CoMFA), Molecular Docking | α7 Nicotinic Acetylcholine Receptor | Dock scores correlated well with experimental pIC50 values; model showed 66.14% electrostatic contribution to activity. | nih.gov |
| Pyridine dicarboximide derivatives | Molecular Docking | Acetylcholinesterase (AChE) | All compounds could occupy the active site; a para-fluorobenzyl substituent yielded the best calculated binding energy (-11.6 Kcal/mol). | hilarispublisher.com |
| Bispyridinium compounds | Ligand-Based Pharmacophore Modeling | Nicotinic Acetylcholine Receptor | A pharmacophore model was derived from active/inactive compounds and used to screen a virtual database for new hits. | nih.gov |
| Pyridin-3-yl-pyrimidin-2-yl-triazoles | Molecular Docking | Glycogen synthase kinase-3β (GSK-3β) | Docking studies revealed good binding interactions, which were in agreement with in vitro results. | researchgate.net |
Design Principles for Pyridine and Bipyridine-Based Scaffolds in Medicinal Chemistry and Chemical Biology
Pyridine and its various analogs are considered "privileged scaffolds" in medicinal chemistry. nih.govrsc.org This status is due to their proven ability to serve as frameworks for ligands that bind to a wide array of biological targets, and they are found in thousands of drug molecules. nih.govresearchgate.net The 2,2'-bipyridine (B1663995) unit, a core component of the this compound structure, is one of the most widely used ligands in coordination and supramolecular chemistry. nih.govresearchgate.net
Several key properties contribute to the utility of these scaffolds:
Versatile Binding and Coordination: The nitrogen atom in the pyridine ring is basic and can form hydrogen bonds, while the aromatic system can participate in π-π stacking and cation-π interactions. nih.gov The 2,2'-bipyridine motif is an excellent chelating agent that forms stable complexes with a wide range of metal ions, a property exploited in the design of catalysts, sensors, and functional materials. nih.govresearchgate.net
Physicochemical Properties: Pyridine moieties are often used to improve the physicochemical properties of drug candidates. Their small size, polarity, and capacity to be ionized can enhance water solubility and bioavailability. researchgate.netnih.gov
Synthetic Accessibility: The chemistry of pyridine and bipyridine is well-established, allowing for straightforward functionalization. researchgate.netnih.gov This synthetic tractability enables the creation of large libraries of compounds for screening and SAR studies. nih.govrsc.org
Bioisosterism: The pyridine ring is often used as a bioisostere for a benzene (B151609) ring, offering similar size and shape but with altered electronic properties and the addition of a hydrogen bond acceptor. researchgate.net This substitution can lead to improved potency, selectivity, or metabolic stability.
The design of bipyridine-containing ligands has been used to create molecules for specific applications, such as supporting manganese and iron complexes for oxidative catalysis or for inducing cell death in cancer cells through controlled metal complexation. digitellinc.comacs.org The inherent properties of the pyridine and bipyridine scaffolds—their robust stability, ease of functionalization, and versatile binding capabilities—make them foundational building blocks in the ongoing search for novel and effective chemical agents. researchgate.netnih.gov
Kinetic and Mechanistic Investigations of Reactions Involving 2 Pyridin 3 Yl Nicotinaldehyde
Reaction Rate Determination and Kinetic Isotope Effects
The determination of reaction rates and the study of kinetic isotope effects (KIEs) are fundamental in elucidating reaction mechanisms. For pyridine (B92270) aldehydes, the position of the formyl group and the nitrogen atom significantly influences reactivity.
Reaction Rate Determination:
Kinetic studies on the isomers of pyridinecarboxaldehyde, such as the hydration reaction, have shown that the reaction rates are dependent on the electronic properties and steric environment of the aldehyde group. acs.org For instance, the rate of hydration can vary between 2-, 3-, and 4-pyridinecarboxaldehyde (B46228) due to differences in the electron-withdrawing nature of the pyridine ring relative to the aldehyde functionality. It is plausible that the reactivity of 2-(Pyridin-3-yl)nicotinaldehyde would be influenced by the electronic interplay between the two pyridine rings.
In reactions involving pyridine aldehydes, pseudo-first-order conditions are often employed to determine rate constants, where the concentration of one reactant is kept in large excess. nih.gov The progress of the reaction can be monitored using techniques like UV-Vis spectrophotometry, allowing for the calculation of observed rate coefficients (k_obs).
Kinetic Isotope Effects (KIEs):
The kinetic isotope effect, the change in reaction rate upon isotopic substitution, is a powerful tool for probing the rate-determining step of a reaction. csic.esnih.gov A primary KIE is observed when a bond to the isotope is broken in the rate-determining step, while a secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage. csic.es
In the context of aldehyde reactions, deuterium (B1214612) substitution at the formyl group (C-H vs. C-D) can reveal whether the C-H bond cleavage is part of the rate-limiting step. For many enzymatic and chemical oxidations of aldehydes, a significant primary KIE (k_H/k_D > 1) indicates that hydrogen abstraction is a key component of the slowest step in the reaction sequence. rsc.org While specific KIE data for this compound is not available, studies on related systems provide expected values for different mechanisms.
| Isotope Substitution | Type of KIE | Typical k_H/k_D Value | Mechanistic Implication |
| Aldehydic C-H/C-D | Primary | ~2-7 | C-H bond breaking is in the rate-determining step. |
| α-carbon H/D | Secondary | ~1.0-1.4 | Change in hybridization at the α-carbon in the transition state. |
| Solvent H₂O/D₂O | Solvent | Varies | Involvement of proton transfer in the rate-determining step. |
This table represents typical values and implications for aldehyde reactions in general, as specific data for this compound is not available.
Elucidation of Reaction Pathways and Identification of Transient Intermediates
Understanding the complete reaction pathway requires the identification of all intermediates, including transient, highly reactive species.
Reaction Pathways:
Reactions of aldehydes often proceed through the formation of tetrahedral intermediates. For example, in nucleophilic addition reactions, the nucleophile attacks the electrophilic carbonyl carbon, forming a transient tetrahedral species which can then be protonated or undergo further reaction. nih.gov For bipyridine-containing molecules, the reaction mechanism can be influenced by the ability of the nitrogen atoms to coordinate with metal catalysts or to be protonated, thereby altering the electronic properties of the molecule. researchgate.net
In some cases, complex reaction pathways involving multiple catalytic cycles have been proposed, such as in the iron-catalyzed reactions of related heterocyclic aldehydes, where the reaction can proceed via different pathways depending on the presence or absence of oxygen. rsc.orgnih.gov
Identification of Transient Intermediates:
Transient intermediates are short-lived species that are not part of the reactants or products but are formed during the reaction. Techniques such as flash photolysis coupled with transient absorption spectroscopy are employed to detect and characterize these species. nih.govrsc.org For example, in reactions involving Criegee intermediates and aldehydes, transient absorption spectroscopy has been used to monitor the decay of the Criegee intermediate and infer reaction kinetics. nih.gov In the reactions of pyridyl complex ions with hydrated electrons, transient radical anions of the pyridyl ligands have been identified as key intermediates. rsc.org
For a molecule like this compound, potential transient intermediates in various reactions could include:
Tetrahedral Intermediates: In nucleophilic addition reactions.
Radical Ions: In redox reactions, where an electron is transferred to or from the bipyridine system.
Metal-Complexed Species: In metal-catalyzed reactions, where the bipyridine moiety acts as a ligand.
Autocatalysis and Asymmetric Catalysis in Reactions of Pyridine Aldehydes
The pyridine functional group plays a crucial role in both autocatalysis and asymmetric catalysis.
Autocatalysis:
Autocatalysis is a phenomenon where a reaction product acts as a catalyst for the same reaction. researchgate.net This leads to a characteristic sigmoidal reaction profile where the reaction rate accelerates over time. The addition of dialkylzinc reagents to pyridine-3-carbaldehyde is a classic example of a reaction that can exhibit asymmetric autocatalysis, where a chiral product catalyzes its own formation with high enantioselectivity. researchgate.net While this has not been specifically documented for this compound, the presence of the pyridin-3-yl moiety suggests that it could potentially participate in similar autocatalytic cycles.
Asymmetric Catalysis:
The development of chiral ligands for asymmetric catalysis is a major area of research. Bipyridine scaffolds are common in chiral ligands used in a variety of asymmetric transformations. rsc.orgmdpi.com Chiral bipyridine N,N'-dioxides have been used as organocatalysts in the asymmetric allylation of aldehydes. nih.govacs.org The stereochemical outcome of these reactions is highly dependent on the structure of the catalyst and the reaction conditions.
In the context of this compound, its bipyridine-like structure could serve as a chiral ligand upon appropriate modification or could be a substrate in reactions employing a chiral catalyst. For example, the asymmetric reduction of the aldehyde or addition of a nucleophile could be achieved with high enantioselectivity using a suitable chiral catalytic system.
| Catalytic System | Reaction Type | Potential Chiral Product |
| Chiral Bipyridine N,N'-Dioxide | Allylation | Chiral homoallylic alcohol |
| Chiral Transition Metal Complex | Reduction | Chiral alcohol |
| Chiral Organocatalyst | Aldol (B89426) Reaction | Chiral β-hydroxy aldehyde |
This table illustrates potential asymmetric reactions based on studies of related pyridine aldehydes and bipyridine ligands, as specific data for this compound is not available.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(Pyridin-3-yl)nicotinaldehyde and its derivatives?
- Methodological Answer : The compound can be synthesized via multi-component reactions (MCRs) involving nicotinaldehyde as a key aldehyde source. For example, a one-pot reaction with 4-chloroacetophenone, ethyl cyanoacetate, and ammonium acetate in ethanol catalyzed by ceric ammonium nitrate (CAN) yields pyridine-3-carbonitrile derivatives . Alternatively, trifluoromethyl-substituted derivatives are synthesized via nucleophilic addition to 6-(trifluoromethyl)nicotinaldehyde, followed by reduction with LiAlH4 and coupling reactions .
Q. How can the purity and structural integrity of this compound be validated experimentally?
- Methodological Answer : Characterization involves a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, regioselective substitution patterns in trifluoromethyl derivatives are confirmed via ¹⁹F NMR and crystallographic data from SHELXL refinement . Infrared (IR) spectroscopy also identifies aldehyde functional groups (C=O stretch at ~1700 cm⁻¹) .
Q. What are the typical reactivity patterns of the aldehyde group in this compound?
- Methodological Answer : The aldehyde group undergoes nucleophilic additions (e.g., with amines to form Schiff bases) and condensation reactions (e.g., Ugi or Passerini reactions). For instance, reaction with α-amino acids and tert-butyl isocyanide in a diastereoselective Ugi reaction yields chiral organocatalysts with 92:8 diastereomeric ratios .
Advanced Research Questions
Q. How do substituents on the pyridine ring influence the reactivity of this compound in organometallic coupling reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., -CF₃) enhance electrophilicity at the aldehyde carbon, facilitating Suzuki-Miyaura couplings. For example, 6-(trifluoromethyl)nicotinaldehyde reacts with arylboronic acids under Pd catalysis to form biaryl derivatives. Kinetic studies show that substituent position affects reaction rates (meta > para) due to steric and electronic effects .
Q. What strategies improve diastereoselectivity in reactions involving this compound?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis are critical. In the Ugi reaction, using 4-(dimethylamino)nicotinaldehyde and tert-butyl isocyanide with L-valine methyl ester achieves 92% diastereoselectivity. Computational modeling (DFT) reveals that steric hindrance from the pyridinyl group directs facial selectivity .
Q. How can this compound derivatives be optimized for biological activity in enzyme inhibition studies?
- Methodological Answer : Structure-activity relationship (SAR) studies involve introducing electron-deficient substituents (e.g., -NO₂, -CF₃) to enhance binding to enzyme active sites. For example, 2-cyanoacrylamide derivatives tethered to imidazopyridine show potent TAK1 inhibition (IC₅₀ = 12 nM) via hydrogen bonding with the pyridinyl aldehyde moiety .
Q. What are the challenges in crystallizing this compound complexes, and how are they addressed?
- Methodological Answer : Twinning and low diffraction quality are common due to flexible aldehyde groups. Using high-resolution synchrotron data and SHELXD for structure solution improves refinement. For example, SHELXPRO interfaces enable macromolecular refinement with R-factors < 0.05 for high-resolution datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
